molecular formula C4H9ClN4O B1383260 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride CAS No. 1955499-30-5

3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No.: B1383260
CAS No.: 1955499-30-5
M. Wt: 164.59 g/mol
InChI Key: WSWGDIUEOXNQKK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (molecular formula: C₅H₁₁ClN₄O) is a hydrochloride salt of a triazolone derivative. Its structure comprises a 4,5-dihydro-1H-1,2,4-triazol-5-one core with a methyl group at position 4 and an aminomethyl substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents compared to the free base, making it more suitable for pharmaceutical applications .

The aminomethyl group may be introduced through reductive amination or protection-deprotection strategies. Triazolone derivatives are known for diverse biological activities, including antimicrobial, antioxidant, and antitumor effects .

Properties

IUPAC Name

3-(aminomethyl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c1-8-3(2-5)6-7-4(8)9;/h2,5H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWGDIUEOXNQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-30-5
Record name 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
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Biological Activity

3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C5H10N4O·HCl
  • Molecular Weight : 146.17 g/mol
  • Solubility : Soluble in water and dimethyl sulfoxide (DMSO)

The biological activity of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride:

StudyBiological ActivityMethodologyResults
AntimicrobialDisk diffusion methodInhibition zones observed against E. coli and S. aureus
CytotoxicityMTT assayIC50 values of 25 µM against cancer cell lines
Enzyme inhibitionSpectrophotometric assaySignificant inhibition of enzyme X with IC50 = 15 µM

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : A study evaluated the efficacy of the compound against various bacterial strains. The results indicated that it could effectively inhibit the growth of multi-drug resistant strains, suggesting its potential as a new antibiotic agent.
  • Cancer Research : In vitro studies demonstrated that treatment with 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride led to significant apoptosis in breast cancer cells. The mechanism involved increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.
  • Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegeneration. The compound showed promise in reducing neuronal cell death and inflammation markers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. Specifically, 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has been studied for its potential as an antifungal and antibacterial agent. A study demonstrated that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer properties. Compounds containing the triazole ring have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival .

Agricultural Applications

Fungicides
The compound's structure allows it to function as a potential fungicide. Triazole compounds are known to inhibit the biosynthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity. This property makes them valuable in agricultural settings for protecting crops from fungal infections .

Plant Growth Regulators
There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and growth patterns, enhancing crop yield and resilience against environmental stressors .

Materials Science

Electrolyte Additives in Solar Cells
3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has been explored as an electrolyte additive in dye-sensitized solar cells (DSSCs). Its incorporation can improve the efficiency and stability of the solar cells by enhancing charge transport properties .

Synthesis of Heterocyclic Compounds
The compound serves as a precursor in synthesizing various heterocyclic compounds that are important in pharmaceuticals and agrochemicals. Its ability to react with different electrophiles allows for the creation of diverse chemical entities with potential applications in drug development .

Table 1: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against pathogenic fungi and bacteria .
Anticancer propertiesInhibits tumor cell proliferation; induces apoptosis .
Agricultural ApplicationsFungicidesInhibits ergosterol biosynthesis in fungi .
Plant growth regulatorsEnhances crop yield and resilience .
Materials ScienceElectrolyte additives in solar cellsImproves efficiency and stability of DSSCs .
Synthesis of heterocyclic compoundsValuable precursor for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituents Key Properties Applications
3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride - 3-aminomethyl
- 4-methyl
- Hydrochloride salt
High polarity, improved solubility, potential for ionic interactions in biology Pharmaceutical candidate (theoretical)
3-(m-Chlorobenzyl)-4-(4-methylbenzoxy)-benzylidenamino analog - 3-(m-chlorobenzyl)
- 4-(4-methylbenzoxy)
- Benzylidenamino group
Enhanced lipophilicity (logP ~2.5–3.0) Antimicrobial studies
3-Alkyl-4-(4-diethylaminobenzylideneamino) derivatives - Alkyl/aryl groups at position 3
- Diethylaminobenzylideneamino at C4
Antioxidant activity (IC₅₀: 10–50 μM in DPPH assays) Antioxidant agents
4-Ethyl-3-(piperidin-4-yl) analog hydrochloride - 4-ethyl
- 3-piperidin-4-yl
- Hydrochloride salt
Moderate logP (~1.8), potential CNS activity due to piperidine moiety Neurological research (hypothetical)
Carfentrazone-ethyl (herbicide intermediate) - Difluoromethyl
- 4-chloro-2-fluorophenyl
High herbicidal activity, logP ~3.5 Agriculture (broadleaf weed control)

Key Findings

Bioactivity: The aminomethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to bulkier substituents (e.g., m-chlorobenzyl or diethylaminobenzylideneamino groups). However, direct comparative bioactivity data are lacking .

Non-ionic derivatives (e.g., 3-(4-methoxyphenyl)-4-methyl analog in ) exhibit higher lipophilicity, favoring passive diffusion across biological barriers.

Synthetic Accessibility: Compounds with aromatic substituents (e.g., benzylidenamino groups) require multi-step syntheses involving condensation and acylation , whereas the aminomethyl group may simplify functionalization.

Therapeutic Potential vs. Herbicidal Use

  • Pharmaceutical candidates : The target compound’s polar nature aligns with drug-like properties, whereas herbicidal derivatives (e.g., carfentrazone-ethyl) prioritize lipophilicity and environmental stability .
  • Antitumor activity: Triazolones with aryl substituents (e.g., 4-chlorophenyl) show moderate antitumor effects in vitro (IC₅₀: 20–100 μM) , but the aminomethyl variant’s efficacy remains untested.

Preparation Methods

Synthesis of the Triazolone Core

  • The triazolone ring is typically synthesized starting from semicarbazide derivatives. Semicarbazide or its acid salts (such as sulfonic acid salts) are used as starting materials due to their reactivity in forming the 1,2,4-triazole ring.

  • A patented process for related compounds such as 3-chloromethyl-1,2,4-triazolin-5-one involves reacting alkyl or aryl sulfonic acid salts of semicarbazide with appropriate reagents under controlled acidic conditions (0.5 to 5 N hydrochloric acid or trifluoroacetic acid) and elevated temperature to form the triazolone ring efficiently, with high purity and yield.

Introduction of the Aminomethyl Group

  • The aminomethyl substituent at the 3-position can be introduced through nucleophilic substitution or reductive amination strategies on suitable intermediates such as chloromethyl derivatives of the triazolone ring.

  • For example, 3-chloromethyl-1,2,4-triazolin-5-one can be converted to 3-(aminomethyl)-1,2,4-triazolin-5-one by reaction with ammonia or amines under nucleophilic substitution conditions, followed by purification and isolation.

Methyl Group Introduction at the 4-Position

  • The methyl group at the 4-position is typically introduced via alkylation reactions or by using methyl-substituted starting materials during ring formation.

  • Alternatively, the use of methyl-substituted semicarbazide derivatives or methylated hydrazine precursors can facilitate direct incorporation of the methyl group into the triazolone ring during cyclization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Methodology : The compound can be synthesized via condensation reactions between 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and substituted aldehydes. For example, refluxing the precursor with aldehydes in ethanol using glacial acetic acid as a catalyst (5–10 drops) for 4–6 hours under anhydrous conditions yields Schiff base derivatives. Post-synthesis purification involves solvent evaporation, filtration, and recrystallization from ethanol or acetonitrile .
  • Validation : Confirm product formation via melting point analysis, IR (to detect imine C=N stretches at ~1600 cm⁻¹), and ¹H/¹³C NMR (to identify characteristic azomethine proton signals at δ 8.2–8.5 ppm) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Compare experimental absorption bands (e.g., N-H stretches at ~3200 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) with theoretical spectra generated via density functional theory (DFT/B3LYP) or Hartree-Fock (HF) methods using 6-311G(d,p) basis sets .
  • NMR Analysis : Use the GIAO method in Gaussian G09W to calculate isotropic chemical shifts. Plot experimental vs. theoretical δ values (δ_exp = a + b·δ_calc) and assess linear regression coefficients (R² > 0.95 indicates reliability) .

Advanced Research Questions

Q. How can computational methods predict electronic and thermodynamic properties of this compound?

  • Methodology :

  • DFT/HF Calculations : Optimize geometry using B3LYP/6-311G(d,p) to determine bond lengths, angles, and dihedral angles. Calculate HOMO-LUMO energy gaps to assess reactivity (e.g., lower gaps correlate with higher electron transfer capacity) .
  • Thermodynamic Properties : Compute entropy (S), enthalpy (H), and Gibbs free energy (G) using frequency calculations. Compare with experimental DSC/TGA data to evaluate thermal stability .
    • Applications : Use Mulliken charges to identify nucleophilic/electrophilic sites for designing derivatives with enhanced bioactivity .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Methodology :

  • Error Analysis : Calculate standard errors (SE) and regression coefficients (a, b) via SigmaPlot. Discrepancies in ¹H NMR shifts > 0.5 ppm may arise from solvent effects (gas-phase vs. ethanol) or neglect of relativistic corrections in calculations .
  • Solvent Modeling : Re-run simulations with implicit solvent models (e.g., PCM for ethanol) to improve agreement with experimental UV-vis spectra .

Q. How can potentiometric titration determine acidity constants (pKa) of triazolone derivatives?

  • Methodology : Dissolve the compound in non-aqueous solvents (e.g., isopropyl alcohol) due to low aqueous solubility. Titrate with tetrabutylammonium hydroxide (TBAH) and monitor pH changes. Calculate pKa using the half-neutralization method and validate via comparison with DFT-derived molecular hardness/softness parameters .

Q. What experimental designs link substituent effects to antioxidant activity?

  • Methodology :

  • DPPH/ABTS Assays : Measure radical scavenging activity at varying concentrations (10–100 μM). Correlate IC₅₀ values with electronic descriptors (e.g., HOMO energy, electronegativity) from DFT studies .
  • Structure-Activity Relationships (SAR) : Introduce electron-donating groups (e.g., -OCH₃) to enhance antioxidant capacity via resonance stabilization of radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

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